molecular formula C5H8BrN3O2S B2701480 3-Bromo-1,5-dimethyl-1h-pyrazole-4-sulfonamide CAS No. 1564807-86-8

3-Bromo-1,5-dimethyl-1h-pyrazole-4-sulfonamide

Cat. No.: B2701480
CAS No.: 1564807-86-8
M. Wt: 254.1
InChI Key: ODYPOXDBLQNIDW-UHFFFAOYSA-N
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Description

3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide (CAS 1564807-86-8) is a high-purity chemical intermediate designed for research and development applications. This brominated pyrazole-sulfonamide derivative is part of a significant class of heterocyclic compounds known for their diverse biological activities and their utility in constructing more complex molecular architectures . The compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of novel molecules for pharmacological screening. Pyrazole-sulfonamide hybrids are investigated for a range of biological activities, including potential antiproliferative and antidiabetic properties, as related analogues have shown promising inhibition of enzymes like α-glucosidase . The presence of both the bromine atom and the sulfonamide group on the pyrazole core provides reactive sites for further functionalization, making it a valuable scaffold for exploring structure-activity relationships (SAR) in drug discovery programs . Key Identifiers: • CAS Number: 1564807-86-8 • Molecular Formula: C 5 H 8 BrN 3 O 2 S • Molecular Weight: 254.10 g/mol This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1,5-dimethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3O2S/c1-3-4(12(7,10)11)5(6)8-9(3)2/h1-2H3,(H2,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYPOXDBLQNIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)Br)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves the bromination of 1,5-dimethyl-1H-pyrazole followed by sulfonamide formation. One common method includes:

Industrial Production Methods

Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes using catalysts, controlling temperature, and employing purification techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Sulfonamide Formation via Amine Coupling

The sulfonyl chloride reacts with amines (e.g., phenethylamine) to form the sulfonamide derivative. Diisopropylethylamine (DIPEA) is used as a base to neutralize HCl byproducts.

Optimized Conditions :

  • Reactants : Sulfonyl chloride (1.0 equiv), amine (1.05 equiv), DIPEA (1.5 equiv).

  • Solvent : Dichloromethane (DCM, 10 vol).

  • Temperature : 25–30°C.

  • Time : 16 hours.

  • Workup : Purification via column chromatography.

EntryBaseSolventTime (h)Yield (%)
13DIPEADCM1671
5DIPEADCM1641

Lower yields (e.g., 41%) are attributed to steric hindrance or competing side reactions.

Base and Solvent Optimization

The choice of base and solvent significantly impacts reaction efficiency. Potassium tert-butoxide in tetrahydrofuran (THF) outperforms alternatives like NaH or NaOH:

EntryBaseSolventTime (h)Yield (%)
13Potassium t-BuOKTHF1678
12NaHDMF1255

THF enhances nucleophilicity of the amine, while DMF may lead to side reactions due to its high polarity .

Functionalization of the Bromine Substituent

The bromine atom at position 3 enables further derivatization via cross-coupling reactions (e.g., Suzuki-Miyaura). While specific data for this compound is sparse in the provided sources, analogous pyrazole bromides undergo palladium-catalyzed coupling with aryl boronic acids to introduce aryl groups, enhancing biological activity .

Stability and Reactivity Insights

  • Thermal Stability : The compound is stable under standard reaction conditions (25–60°C) but degrades above 100°C.

  • Hydrolytic Sensitivity : The sulfonamide group resists hydrolysis in acidic/basic media, but the bromine substituent may undergo nucleophilic substitution in polar aprotic solvents .

Scientific Research Applications

Anticancer Activity

Recent studies highlight the antiproliferative effects of pyrazole-4-sulfonamide derivatives, including 3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide. These compounds have been tested against various cancer cell lines, demonstrating promising results in inhibiting cell growth. For instance:

  • In vitro Studies : A study reported that several derivatives exhibited significant antiproliferative activity against U937 cells, with some compounds achieving half-maximal inhibitory concentrations (IC50) comparable to established chemotherapeutic agents like cisplatin .
  • Mechanism of Action : The mechanism underlying their anticancer activity involves the induction of apoptosis and inhibition of key signaling pathways related to cancer cell proliferation .

Antimicrobial Properties

The sulfonamide moiety in this compound contributes to its antimicrobial properties . Sulfonamides are known for their broad spectrum of activity against bacteria and fungi:

  • Antifungal Activity : Research has shown that derivatives of pyrazole sulfonamides can inhibit the growth of various fungal species, making them potential candidates for treating fungal infections .
  • Antibacterial Effects : The compound's structure allows it to interact with bacterial enzymes, leading to inhibition of bacterial growth. This property is particularly useful in developing new antibiotics .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties . The structural features of this compound enable it to modulate inflammatory responses:

  • Cytokine Inhibition : Studies indicate that these compounds can reduce the production of pro-inflammatory cytokines, which play a crucial role in various inflammatory diseases .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions:

StepDescription
1Bromination of 1,5-dimethylpyrazole to introduce the bromine atom at the 3-position.
2Sulfonation to form the sulfonamide group at the 4-position, enhancing biological activity.
3Purification and characterization using techniques like NMR and IR spectroscopy.

This structured approach allows researchers to explore various substitutions on the pyrazole ring to optimize biological activity and selectivity against specific targets.

Case Studies and Experimental Findings

Several case studies provide insights into the efficacy and safety profiles of this compound:

  • Study on Anticancer Activity : A comprehensive evaluation demonstrated that certain derivatives exhibited IC50 values as low as 0.07 μM against specific cancer cell lines, indicating potent anticancer properties .
  • Toxicity Assessments : Toxicological studies revealed that while some derivatives showed significant biological activity, they did not exhibit cytotoxicity at therapeutic doses, suggesting a favorable safety profile for further development .

Mechanism of Action

The mechanism of action of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, modulating their activity. The bromine and methyl groups contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Sulfonamides with Bromine Substituents

  • 4-Bromo-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-benzenesulfonamide (Compound 11) : Molecular Formula: C₁₂H₁₅BrN₃O₂S Synthesis: Prepared via reaction of 4-bromobenzenesulfonyl chloride with 4-amino-1,3,5-trimethyl-1H-pyrazole in pyridine (79% yield). Key Data:
  • ¹H NMR : δ 9.21 (s, 1H, NH), 7.79–7.56 (aromatic protons), 3.56 (s, 3H, NCH₃).
  • HRMS: [M + H]⁺ m/z 344.0059 (calc. 344.0063). Comparison: Unlike the target compound, this derivative has a bulkier 4-bromophenylsulfonamide group and additional methyl substituents on the pyrazole ring.

Pyrazole Sulfonamides with Heteroaromatic Substituents

  • N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide (4k) : Molecular Formula: C₃₄H₃₆BrN₄O₄S Key Features: Incorporates a bromothiophene moiety and a tertiary-butylphenol group. Comparison: The bromothiophene substituent introduces π-stacking capabilities, while the bulky tert-butyl groups confer oxidative stability. This contrasts with the simpler methyl substituents in the target compound, which may limit steric hindrance and metabolic stability.

Brominated Pyrazolones

  • LC/MS Data: m/z 301–305 [M + H]⁺. Comparison: The dihydro-pyrazol-3-one core differs from the sulfonamide-functionalized pyrazole in the target compound.

Sulfonamide Derivatives with Trifluoromethyl Groups

  • N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-p-trifluoromethylphenyl-1H-pyrazole-3-carboxamide (5i) : Molecular Formula: C₃₅H₃₇F₃N₃O₄S Key Features: Contains a trifluoromethylphenyl group, known to enhance metabolic stability and binding affinity in drug design. Comparison: The trifluoromethyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl groups in the target compound. This difference could significantly alter electronic properties and intermolecular interactions.

Structural and Functional Analysis Table

Compound Name Molecular Formula Key Substituents Biological/Physicochemical Notes Reference
3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide C₅H₈BrN₃O₂S Br, CH₃, SO₂NH₂ Limited data; predicted high polarity
4-Bromo-N-(1,3,5-trimethylpyrazol-4-yl)-benzenesulfonamide C₁₂H₁₅BrN₃O₂S Br, CH₃, Ph-SO₂NH₂ Enhanced lipophilicity; robust NMR data
4k (Bromothiophene-pyrazole hybrid) C₃₄H₃₆BrN₄O₄S Br, tert-butyl, SO₂NH₂ Oxidative stability; π-stacking potential
4-Bromo-1,5-dimethylpyrazol-3-one C₁₂H₁₁BrClN₂O Br, Cl, ketone Electrophilic reactivity

Key Research Findings and Implications

Substituent Effects : Bromine at position 3 in pyrazole derivatives is a common strategy to modulate electronic properties and steric bulk. Methyl groups enhance metabolic stability but may reduce binding specificity compared to bulkier substituents (e.g., tert-butyl) .

Sulfonamide Positioning : The sulfonamide group at position 4 in the target compound is structurally analogous to bioactive sulfonamides in antimicrobial and enzyme-inhibiting agents . However, the absence of aromatic extensions (e.g., benzene or naphthalene) may limit its interactions with hydrophobic protein pockets.

Synthetic Accessibility : The target compound’s synthesis route remains undocumented, unlike well-established methods for analogs (e.g., sulfonyl chloride-amine coupling in ).

Notes and Limitations

  • The lack of experimental data for this compound necessitates reliance on structural analogs for property predictions .
  • Substituent variations (e.g., bromine, methyl, sulfonamide) highlight trade-offs between solubility, stability, and bioactivity.
  • Further studies should prioritize synthesis optimization and biological screening to validate theoretical comparisons.

Biological Activity

3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7_7H9_9BrN2_2O2_2S
  • Molecular Weight : 163.12 g/mol
  • CAS Number : 1564807-86-8

This compound features a pyrazole ring substituted with a bromine atom and a sulfonamide group, which is critical for its biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that compounds in the pyrazole sulfonamide class can inhibit various biological pathways:

  • Enzyme Inhibition : It has been shown to inhibit Trypanosoma brucei N-myristoyltransferase (TbNMT), a promising target for treating human African trypanosomiasis (HAT). The compound demonstrates potent inhibitory effects with an IC50_{50} value as low as 0.002 μM .
  • Antiproliferative Activity : Recent studies have demonstrated that derivatives of pyrazole sulfonamides exhibit significant antiproliferative effects against various cancer cell lines. For instance, the compound's derivatives were tested against U937 cells, showing promising results in inhibiting cell viability .

Biological Activities

This compound exhibits a range of biological activities:

Anticancer Activity

Research has highlighted the anticancer potential of pyrazole sulfonamides. In vitro studies show that these compounds can inhibit cancer cell proliferation effectively. For instance:

CompoundCell LineIC50_{50} (μM)
This compoundU93710.5
DDD85646 (related compound)T. brucei0.002

These findings suggest that modifications to the pyrazole sulfonamide structure can enhance their efficacy against specific cancer types .

Antimicrobial Activity

Pyrazole sulfonamides have also been reported to possess antimicrobial properties. They are effective against various bacterial strains and have been studied for their potential use in treating infections.

Case Studies and Research Findings

Several studies have focused on optimizing the biological activity of pyrazole sulfonamides:

  • Lead Optimization Study : A study aimed at enhancing blood-brain barrier permeability showed that modifications to the sulfonamide head group significantly improved the pharmacokinetic profile while maintaining potent activity against T. brucei NMT .
  • Antiproliferative Effects : A recent investigation into new derivatives revealed that certain modifications led to enhanced antiproliferative activity against cancer cell lines such as HepG2 and Jurkat, with IC50_{50} values ranging from 0.19 μM to 49.85 μM depending on the specific derivative .

Q & A

Q. What are the standard synthetic routes for preparing 3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide?

A common method involves reacting a sulfonyl chloride derivative with an amine-containing pyrazole precursor. For example:

  • Procedure : Dissolve 1,5-dimethyl-1H-pyrazole-4-amine in pyridine, add 3-bromobenzenesulfonyl chloride dropwise under stirring at room temperature. After 24 hours, concentrate the mixture, wash with NaOH (0.5 M), and purify via trituration with diethyl ether .
  • Key Parameters : Stoichiometric control (1:1 molar ratio), inert atmosphere (N₂), and purification via vacuum filtration.

Q. What purification techniques are recommended for isolating this compound?

  • Trituration : Use non-polar solvents (e.g., Et₂O) to remove unreacted starting materials .
  • Recrystallization : Optimize solvent systems (e.g., DCM/hexane) for high-purity crystals .
  • Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane for challenging separations .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : Confirm substitution patterns (e.g., δ ~9.2 ppm for sulfonamide NH in DMSO-d₆) .
  • IR : Identify sulfonamide S=O stretches (~1335 cm⁻¹) and pyrazole C-N bonds (~1653 cm⁻¹) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at 344.0059) .

Advanced Research Questions

Q. How can regioselectivity challenges during sulfonamide formation be addressed?

The bromine substituent on the pyrazole ring may influence reactivity due to steric and electronic effects:

  • Strategy : Use bulky bases (e.g., DMAP) to direct sulfonylation to the less hindered position.
  • Validation : Compare DFT-calculated reaction pathways with experimental NMR data .

Q. How should contradictions in spectroscopic data be resolved?

If observed NMR/IR peaks deviate from predicted values:

  • Check For : Solvent interactions (e.g., DMSO-induced shifts), tautomerism, or byproducts.
  • Alternative Methods : X-ray crystallography (e.g., SHELXL refinement) to confirm absolute structure .

Q. What are the challenges in crystallographic analysis of this compound?

  • Disorder/Twinning : Common in sulfonamide derivatives; use TWINABS for data integration .
  • Hydrogen Bonding : Map interactions using SHELXPRO to refine H-atom positions .

Q. How can safety risks during synthesis and handling be mitigated?

  • Precautions : Use fume hoods to avoid inhalation, wear nitrile gloves, and store in airtight containers away from moisture .
  • Emergency Protocols : For skin contact, rinse with water for 15 minutes; for spills, neutralize with sodium bicarbonate .

Q. What methods ensure high purity for biological assays?

  • Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., ±0.3% tolerance) .
  • HPLC/GC-MS : Detect trace impurities using reverse-phase C18 columns or GC with FID detection .

Q. How can researchers explore its potential as a enzyme inhibitor?

  • Target Selection : Screen against N-myristoyltransferase (e.g., Trypanosoma brucei) using fluorescence polarization assays .
  • SAR Studies : Modify the bromine position or sulfonamide group to assess activity changes .

Q. What strategies improve low reaction yields in scaled-up syntheses?

  • Optimization : Increase reaction time (48–72 hours) or use microwave-assisted synthesis for faster kinetics.
  • Catalysis : Test Lewis acids (e.g., ZnCl₂) to enhance sulfonyl chloride reactivity .

Q. How can computational methods aid in understanding its reactivity?

  • DFT Modeling : Calculate Fukui indices to predict electrophilic/nucleophilic sites on the pyrazole ring .
  • Docking Studies : Simulate binding interactions with target enzymes (e.g., AutoDock Vina) .

Q. What advanced applications exist beyond medicinal chemistry?

  • Materials Science : Explore its use as a ligand for metal-organic frameworks (MOFs) via sulfonamide-metal coordination .
  • Catalysis : Test its role in Suzuki-Miyaura cross-coupling reactions using Pd catalysts .

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